N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Overview
Description
N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a useful research compound. Its molecular formula is C18H21N5O4S2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.10349652 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Properties
A study by Kamiński et al. (2008) explored the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione, showing significant anti-seizure properties in models. This implies a potential application in treating epilepsy or other seizure-related disorders (Kamiński, Obniska & Dybała, 2008).
Pharmacological Evaluation as Dopamine Agonists
Research by Brubaker and Colley (1986) investigated the pharmacological effects of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Although the compounds lacked central nervous system activity, one displayed potent dopamine agonist activity in peripheral assays (Brubaker & Colley, 1986).
Growth-Regulating Activity
A study conducted by Sharifkanov et al. (2001) demonstrated the growth-regulating activity of 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, highlighting its potential use in agricultural or botanical research (Sharifkanov, Alimzhanova, Abilov & Bektibaeva, 2001).
Nonlinear Optical Properties
Kagawa et al. (1994) explored the properties of 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), demonstrating its potential as an organic material for nonlinear optical devices. This research suggests applications in the development of optical and laser technologies (Kagawa, Sagawa, Kakuta, Kaji, Nakayama & Ishii, 1994).
Water Treatment Applications
Akceylan et al. (2009) synthesized a calix[4]arene-based polymer using 1,4-dioxa-8-azaspiro[4.5]decane, which showed high efficiency in removing carcinogenic azo dyes from water. This suggests potential applications in water purification and environmental remediation (Akceylan, Bahadir & Yılmaz, 2009).
properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c24-29(25,22-16-19-8-1-9-20-16)15-4-2-14(3-5-15)21-17(28)23-10-6-18(7-11-23)26-12-13-27-18/h1-5,8-9H,6-7,10-13H2,(H,21,28)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNXHVRJOZBWFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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